Product packaging for Fmoc-Ser(Trt)-OH(Cat. No.:CAS No. 111061-56-4)

Fmoc-Ser(Trt)-OH

Cat. No.: B557296
CAS No.: 111061-56-4
M. Wt: 569.6 g/mol
InChI Key: UCARTONYOJORBQ-UMSFTDKQSA-N
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Description

Contextualizing Fmoc-Ser(Trt)-OH within Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. lgcstandards.com This method simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. peptide.com

The utility of this compound in this process is twofold. The Fmoc group provides temporary protection for the α-amino group of the serine residue. lgcstandards.com This prevents unwanted polymerization during the coupling of the amino acid's carboxyl group to the free amine of the resin-bound peptide chain. peptide.com Following the coupling reaction, the Fmoc group is selectively removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF, to expose a new N-terminal amine for the next coupling cycle. lgcstandards.comlifetein.com

Simultaneously, the trityl (Trt) group serves as a "permanent" protecting group for the reactive hydroxyl side-chain of the serine residue. peptide.com This protection is crucial to prevent side reactions during the entire synthesis process. The Trt group remains intact during the repeated base-mediated cleavage of the Fmoc group and is only removed during the final acidolytic cleavage of the completed peptide from the solid support. peptide.com

Historical Development and Significance of Fmoc Chemistry for Peptide Synthesis

The journey to modern peptide synthesis has been marked by continuous improvements in protecting group chemistry. lgcstandards.com A significant breakthrough was the development of solid-phase peptide synthesis by R. B. Merrifield in the 1960s. lgcstandards.compeptide-li.com The initial strategies predominantly relied on the Boc/Bzl protection scheme.

A landmark development occurred in the late 1970s when Eric Atherton and Bob Sheppard introduced Fmoc chemistry at the Laboratory of Molecular Biology in Cambridge. lgcstandards.com The introduction of the base-labile Fmoc group offered a milder and more orthogonal alternative to the existing methods. nih.gov This innovation was a major advancement in chemical synthesis, allowing for the efficient production of more complex and sensitive peptides. lgcstandards.compeptide-li.com The adoption of the Fmoc/tBu strategy, utilizing the Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) and trityl (Trt) for side-chain protection, became widespread. peptide.com

Key Milestone Year Significance
Development of Solid-Phase Peptide Synthesis1960sRevolutionized peptide synthesis by introducing an insoluble resin support. lgcstandards.compeptide-li.com
Introduction of the Fmoc protecting groupLate 1970sProvided a mild, base-labile alternative for Nα-protection. lgcstandards.comnih.gov
Widespread adoption of Fmoc/tBu strategy1980s-PresentBecame the dominant method for SPPS due to its orthogonality and milder conditions. nih.govpeptide.com

Role of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The synthesis of complex peptides often requires the selective modification of specific amino acid side chains. This is where the concept of orthogonal protecting groups becomes indispensable. An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others. peptide.comiris-biotech.de

The Fmoc/tBu (or Fmoc/Trt) strategy is a prime example of an orthogonal system. peptide.com The Fmoc group is cleaved by a base, while the tBu and Trt groups are cleaved by acid. biosynth.com This orthogonality allows for the selective deprotection of either the N-terminus or a side chain, enabling modifications such as phosphorylation, glycosylation, or the introduction of fluorescent labels while the peptide is still attached to the resin.

Prior to the widespread adoption of Fmoc chemistry, the tert-butoxycarbonyl (Boc)/benzyl (B1604629) (Bzl) strategy was the predominant method for SPPS. nih.gov However, the Boc/Bzl strategy is not truly orthogonal. Both the temporary Nα-Boc group and the permanent side-chain Bzl-based groups are removed by acid, albeit of different strengths. peptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a very strong acid, such as hydrofluoric acid (HF), for cleavage. peptide.comresearchgate.net

The use of harsh acidic conditions in the Boc/Bzl strategy can lead to side reactions and degradation of sensitive peptides. nih.gov In contrast, the Fmoc/tBu strategy employs milder conditions for both the iterative deprotection of the N-terminus (piperidine) and the final cleavage from the resin (TFA), making it more suitable for the synthesis of a wider range of peptides. researchgate.netiris-biotech.de

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu, Trt, etc. (Acid-labile)Bzl-based (Acid-labile)
Nα-Deprotection Reagent Piperidine in DMF (mild base) lifetein.comTFA in DCM (moderate acid) peptide.com
Final Cleavage Reagent TFA (strong acid) lgcstandards.comHF, TFMSA (very strong acid) peptide.comresearchgate.net
Orthogonality Fully Orthogonal peptide.comNot fully orthogonal peptide.com
Advantages Milder conditions, suitable for sensitive peptides, allows for on-resin modifications. iris-biotech.deCan be advantageous for certain hydrophobic or aggregation-prone sequences. peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H31NO5 B557296 Fmoc-Ser(Trt)-OH CAS No. 111061-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARTONYOJORBQ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467933
Record name Fmoc-Ser(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111061-56-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111061-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Ser(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Fmoc Ser Trt Oh

Methodologies for the Preparation of Fmoc-Ser(Trt)-OH

The synthesis of this compound involves a two-step protection strategy of the L-serine amino acid. This process requires the sequential introduction of the Fmoc and Trityl protecting groups onto the alpha-amino and side-chain hydroxyl functionalities, respectively.

Approaches to N-alpha-Fmoc Protection

The primary method for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino group of serine is a well-established procedure in peptide chemistry. google.com This reaction is typically carried out by treating L-serine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) under basic conditions. google.com The choice of reagent can influence the reaction's efficiency and the purity of the resulting N-α-Fmoc-serine. The basic conditions are crucial for deprotonating the amino group, thereby enhancing its nucleophilicity to attack the Fmoc-donating reagent.

Strategies for O-Trityl Side Chain Protection

Following the N-alpha-Fmoc protection, the hydroxyl group on the serine side chain is protected with a trityl (triphenylmethyl, Trt) group. This is a critical step that prevents unwanted side reactions at the hydroxyl group during subsequent peptide coupling steps. The trityl group is favored for its bulkiness and its lability under mild acidic conditions, which allows for its selective removal without affecting other protecting groups like tert-butyl (tBu) or the Fmoc group itself. peptide.comiris-biotech.de The protection is generally achieved by reacting N-α-Fmoc-serine with trityl chloride in the presence of a base.

The trityl protecting group can be removed with very mild acid conditions, a property that is particularly useful in solid-phase peptide synthesis (SPPS) as it will not cleave the peptide from common resins like Wang or Rink amide resins. peptide.com This selective deprotection is a key advantage for on-resin modifications. peptide.compeptide.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for the synthesis of this compound is essential to maximize the yield and ensure high purity of the final product. Key parameters that are often fine-tuned include the choice of solvents, reaction temperature, and the stoichiometry of the reactants. For instance, the coupling of Fmoc-amino acids can be optimized by selecting appropriate coupling agents and monitoring the reaction progress. researchgate.netacs.org High-performance liquid chromatography (HPLC) is a common technique used to assess the purity of the synthesized this compound and to detect the presence of any unwanted isomers or byproducts. tandfonline.comnih.gov The use of highly pure starting materials and careful control over the reaction environment are paramount to achieving a high-quality product suitable for peptide synthesis.

Advanced Derivatization of Serine Residues Utilizing this compound

The strategic use of this compound extends beyond its role as a simple building block. Its unique protecting group combination makes it an invaluable tool for the site-specific modification of serine residues within a peptide sequence, particularly while the peptide is still attached to the solid support.

On-Resin Side Chain Modifications

The ability to selectively deprotect the serine side chain on-resin opens up a plethora of possibilities for introducing modifications. The trityl group can be cleaved using dilute trifluoroacetic acid (TFA) (e.g., 1-2% TFA in dichloromethane), conditions that leave the Fmoc group and other acid-labile protecting groups like tBu intact. iris-biotech.desigmaaldrich.com This orthogonality is the cornerstone of on-resin modification strategies.

A prominent application of on-resin side chain deprotection is the synthesis of phosphopeptides. Phosphorylation of serine residues plays a crucial role in many biological signaling pathways. chapman.edu The "global" phosphorylation methodology involves the synthesis of a peptide chain using this compound at the desired phosphorylation site. thieme-connect.de

After the peptide sequence is assembled on the resin, the Trt group of the specific serine residue is selectively removed. thieme-connect.de The now-exposed hydroxyl group can be phosphorylated using a suitable phosphitylating agent, such as di-tert-butyl N,N-diethylphosphoramidite, followed by an oxidation step. thieme-connect.dersc.org This approach allows for the precise placement of a phosphate (B84403) group on a specific serine residue within the peptide sequence. peptide.comthieme-connect.de The use of this compound in this context has been shown to yield purer products compared to using Fmoc-Ser(tBu)-OH for post-synthetic phosphorylation. sigmaaldrich.com

Sulfonation and PEGylation Applications

The ability to selectively deprotect the serine side chain of a resin-bound peptide makes this compound a valuable building block for modifications like sulfonation and PEGylation. iris-biotech.deiris-biotech.de The general strategy involves incorporating this compound into the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Once the peptide is assembled, the Trt group on the specific serine residue can be selectively cleaved on-resin, exposing the hydroxyl group for further chemical transformation.

Selective Deprotection

The removal of the Trt group is typically achieved by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often around 1% TFA. sigmaaldrich.comiris-biotech.de This process is an equilibrium reaction, and the use of scavengers like silanes is recommended to capture the released trityl cations and drive the reaction to completion. sigmaaldrich.com Alternative conditions, such as 20% dichloroacetic acid in DCM or 30% perfluoro-tert-butanol (B1216648) in DCM, have also been shown to effectively and selectively remove the O-Trt group from serine residues while leaving tBu-based protecting groups unaffected. sigmaaldrich.comnih.govresearchgate.net This selective deprotection is the crucial step that paves the way for site-specific sulfonation or PEGylation. cblpatras.gr

Sulfonation

Following the on-resin removal of the Trt group, the newly freed hydroxyl group of the serine residue can be sulfated. A significantly improved method for the sulfation of hydroxy amino acids involves using a sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex under anhydrous conditions. rsc.org Research has shown that using 5 equivalents of the SO₃·DMF complex in DMF is optimal for the sulfation of serine, threonine, and hydroxyproline (B1673980) residues. rsc.org This reaction leads to the formation of a peptide sulfuric acid mono-ester. nih.gov The resulting O-sulfated amino acids can be stabilized by forming tetrabutylammonium (B224687) salts, which improves their stability during the final TFA cleavage from the resin and subsequent purification. rsc.org It is noteworthy that O-sulfonation of serine and threonine can sometimes occur as an unintended side reaction during the TFA-mediated cleavage of certain protecting groups from arginine (like Pmc or Mtr) if appropriate scavengers are not used. nih.gov

PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. cpcscientific.com It can increase solubility, extend circulation half-life, and reduce immunogenicity. cpcscientific.comnih.gov The on-resin side-chain modification approach enabled by this compound is suitable for site-specific PEGylation. iris-biotech.deiris-biotech.de After selective removal of the Trt group, the exposed hydroxyl side chain can be reacted with an activated PEG reagent. While general procedures for the site-specific PEGylation of peptide side chains exist, this strategy allows for precise control over the location of the PEG chain attachment, which is crucial for retaining the biological activity of the peptide. nih.gov

Glycosylation Chemistry with Fmoc-Serine Derivatives

Glycosylation, the attachment of sugar moieties to proteins and peptides, is a critical post-translational modification that influences a vast array of biological processes. iris-biotech.de The chemical synthesis of glycopeptides is a powerful tool for studying these effects. This synthesis typically relies on a building block approach, where a pre-glycosylated amino acid is incorporated into a peptide sequence during SPPS. cpcscientific.comiris-biotech.de

For the O-glycosylation of serine, the side-chain hydroxyl group must be available to react with a sugar donor. Consequently, this compound, where this hydroxyl is protected, is not the direct substrate. Instead, derivatives such as Fmoc-Ser-OH, with its unprotected carboxyl and hydroxyl groups, are used. iris-biotech.de

Research has demonstrated that Fmoc amino acids with unprotected carboxyl groups can be directly glycosylated using commercially available peracetylated carbohydrates. iris-biotech.de Various Lewis acids have been employed to promote this reaction.

Fmoc-Serine DerivativeGlycosyl DonorPromoter/ConditionsProductYieldReference
Fmoc-Ser-OBn2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chlorideHgBr₂ (1.1 equiv), refluxing 1,2-dichloroethaneβ-glycoside64% sigmaaldrich.com
Fmoc-Ser-OH2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chlorideHgBr₂ (1.1 equiv), refluxing 1,2-dichloroethaneβ-glycoside50% sigmaaldrich.com
Fmoc-Ser-OHPentaacetate monosaccharideBF₃·OEt₂ (2.5 equiv), acetonitrileGlycoamino acidNot specified nih.gov
Fmoc-Ser-OHPeracetylated glucoseSnCl₄ (2 equiv), CH₂Cl₂, microwave (5 min)β-glycoside72% iris-biotech.de
Fmoc-Ser-OHPeracetylated galactoseSnCl₄ (2 equiv), CH₂Cl₂, microwave (5 min)β-glycoside65% iris-biotech.de

As shown in the table, mercuric bromide (HgBr₂) has been used as a promoter for the glycosylation of both the benzyl (B1604629) ester (Fmoc-Ser-OBn) and the free acid (Fmoc-Ser-OH) derivatives, affording the corresponding β-glycosides in good to moderate yields. sigmaaldrich.com More contemporary methods utilize Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) as promoters. nih.goviris-biotech.de The application of microwave irradiation has been shown to dramatically accelerate these reactions, allowing for the synthesis of glycosylated Fmoc-Ser-OH building blocks in as little as five minutes with moderate to high yields. iris-biotech.de These glycosylated building blocks can then be purified and used directly in the solid-phase synthesis of complex glycopeptides. cpcscientific.comiris-biotech.de

Chemical Reactivity and Stability in Peptide Synthesis

Racemization and Epimerization Studies of Fmoc-Ser(Trt)-OH

The stereochemical purity of a peptide is paramount for its biological activity. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, and epimerization at the α-carbon are significant concerns during peptide synthesis. Serine, in particular, has been identified as an amino acid with a higher propensity for racemization compared to many other natural amino acids. nih.govmdpi.com

Factors Influencing α-Carbon Racemization

Several factors during the coupling step can influence the extent of racemization of this compound.

The choice of coupling reagent and the use of additives play a pivotal role in maintaining the stereochemical integrity of this compound. While many coupling conditions can achieve high coupling efficiency with minimal racemization, certain combinations can lead to significant loss of stereochemical purity. nih.gov For instance, the use of uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, and PyBOP in the presence of a tertiary amine is known to promote racemization. mdpi.comnih.gov

Studies have shown that coupling this compound with HATU/HOAt in the presence of N-methylmorpholine (NMM) can result in substantial epimerization. mdpi.com In one study, a pre-activation step of this compound with HATU/HOAt/NMM for three hours led to a significant 37.6% racemization. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can help to suppress racemization and accelerate acylation. chempep.com Carbodiimide-based activation, such as with diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma, is often recommended to minimize racemization, especially for racemization-prone residues. nih.govbachem.com

Table 1: Effect of Coupling Reagents on this compound Racemization

Coupling Condition Racemization (%) Yield (%) Reference
HATU/HOAt/NMM, 3-hour pre-activation 37.6 63.4 nih.gov
Most other tested conditions <3 >95 nih.gov

The basicity of the reaction medium significantly affects the rate of racemization. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used to activate the carboxyl group for coupling, but they can also promote the formation of the racemization-prone oxazolone (B7731731) intermediate. mdpi.comchempep.com The use of a large excess of base should be avoided. chempep.com Weaker bases, like 2,4,6-collidine, have been suggested as alternatives to DIPEA to reduce racemization. chempep.commesalabs.com The solvent can also play a role, with polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being the standard choices in Fmoc-SPPS. mdpi.com

Pre-activating the amino acid before its addition to the peptide-resin can enhance coupling efficiency, but it can also increase the risk of racemization. nih.gov Extended pre-activation times, in particular, are known to lead to higher levels of epimerization. nih.gov Research has demonstrated a direct correlation between pre-activation time and the extent of epimerization for this compound when coupled using HATU/NMM. nih.gov This underscores the importance of minimizing pre-activation times to preserve the stereochemical integrity of the serine residue. nih.govchempep.com

Comparative Racemization Profiles of this compound with Other Amino Acids

Serine is known to be more susceptible to racemization than many other amino acids. nih.govmdpi.com However, when compared to other highly racemization-prone amino acids like cysteine and histidine, the extent of racemization for serine can be context-dependent. nih.gov

Studies comparing the racemization of Fmoc-protected amino acids have shown that under certain conditions, the order of racemization propensity is Fmoc-L-Ser(tBu)-OH < Fmoc-L-Cys(Trt)-OH < Fmoc-L-His(Trt)-OH. nih.gov For Fmoc-Ser(tBu)-OH, racemization was found to be negligible with most coupling reagents, with the exception of HATU/NMM. nih.gov In contrast, Fmoc-L-Cys(Trt)-OH showed racemization with several coupling reagents, and Fmoc-L-His(Trt)-OH exhibited racemization even with milder coupling conditions. nih.gov

Furthermore, glycosylated serine derivatives often show a significantly higher rate of epimerization than this compound. For example, under certain coupling conditions, the epimerization of Fmoc-Ser(Ac3GlcNAcβ)-OH was found to be 16 to 17 times higher than that of this compound. nih.gov

Table 2: Comparative Racemization of Fmoc-Amino Acids

Amino Acid Derivative Coupling Reagent Racemization (%) Reference
Fmoc-L-Ser(tBu)-OH HATU/NMM Not negligible nih.gov
Fmoc-L-Ser(tBu)-OH Other reagents Negligible nih.gov
Fmoc-L-Cys(Trt)-OH Various reagents Occurred nih.gov
Fmoc-L-His(Trt)-OH DIC/Oxyma 1.8 nih.gov

Side Reactions and Impurity Formation

Beyond racemization, other side reactions can lead to the formation of impurities during the incorporation of this compound. The quality of the Fmoc-amino acid building blocks is crucial, as impurities such as Fmoc-β-Ala-OH or Fmoc-dipeptides can be incorporated into the growing peptide chain. nih.gov

One of the most common side reactions in Fmoc-SPPS is the formation of aspartimide, particularly when an aspartic acid residue is present in the peptide sequence. mdpi.comnih.gov While this is not a direct side reaction of this compound itself, the basic conditions used for Fmoc deprotection throughout the synthesis can induce this side reaction elsewhere in the peptide chain. mdpi.com

Another potential issue is the formation of deletion sequences due to incomplete coupling reactions. ajpamc.com The purity of the final peptide is directly impacted by the purity of the individual Fmoc-amino acids used in the synthesis. ajpamc.com

O-Acylation during Coupling

During the coupling step in peptide synthesis, the hydroxyl group of serine presents a potential site for undesired O-acylation. While the primary reaction is the formation of a peptide bond at the N-terminus, the side-chain hydroxyl can sometimes be acylated, leading to the formation of a branched peptide. Although this is a known risk for unprotected serine, the bulky trityl (Trt) group in this compound generally provides sufficient steric hindrance to minimize this side reaction under standard coupling conditions. However, in solution-phase synthesis using unprotected serine, the risk of O-acylation exists, though it was not observed under specific conditions using HATU and preactivation. acs.org

O-N Migration during Fmoc Deprotection

Another potential side reaction involving the serine hydroxyl group is an O- to N-acyl migration. This can occur after the desired N-acylation, where the acyl group migrates from the side-chain oxygen to the alpha-amino group. This is a recognized risk when using unprotected serine derivatives, particularly during the Fmoc deprotection step. acs.org The use of the trityl protecting group on the hydroxyl function of serine effectively prevents this intramolecular rearrangement by blocking the oxygen atom.

β-Elimination Pathways in Serine Derivatives

β-elimination is a significant side reaction that affects serine derivatives, leading to the formation of a dehydroalanine (B155165) (Dha) residue. researchgate.netnih.gov This reaction is particularly prevalent under the basic conditions required for Fmoc-group removal. researchgate.net The presence of an electron-withdrawing group on the β-carbon of the amino acid side chain facilitates this reaction. researchgate.net

The synthesis of phosphopeptides using Fmoc-Ser(PO(OBzl)OH)-OH is particularly challenging due to the increased susceptibility to β-elimination. nih.govrsc.org The phosphate (B84403) group is a strong electron-withdrawing group, making the α-proton more acidic and prone to abstraction by the base used for Fmoc deprotection (e.g., piperidine). researchgate.net This leads to the elimination of the phosphate group and the formation of dehydroalanine. rsc.org This side reaction is a major obstacle in the synthesis of multiphosphorylated peptides, where repeated exposure to basic conditions exacerbates the problem. nih.govrsc.org Even with monobenzyl-protected phosphoserine, which is designed to reduce this tendency, β-elimination is not completely suppressed, especially during microwave-assisted synthesis. rsc.orgresearchgate.netsigmaaldrich.comresearchgate.net The reaction is particularly favored when the phosphoserine residue is at the N-terminus of a peptide chain. rsc.orgsigmaaldrich.comresearchgate.net

Table 1: Factors Influencing β-Elimination in Phosphoserine Derivatives

Factor Impact on β-Elimination Description
Protecting Group High Fully protected phosphate triesters are highly susceptible to β-elimination during piperidine (B6355638) treatment. rsc.orgsigmaaldrich.com Monobenzyl-protected derivatives are used to mitigate this, but elimination can still occur. researchgate.netsigmaaldrich.com
Base for Deprotection High Piperidine, the standard base for Fmoc removal, can promote β-elimination, especially at elevated temperatures. nih.govacs.org
Position in Peptide Moderate N-terminal phosphoserine residues are more prone to β-elimination. rsc.orgsigmaaldrich.comresearchgate.net

| Temperature | High | Elevated temperatures, often used to accelerate synthesis, significantly increase the rate of β-elimination. nih.govresearchgate.net |

Several strategies have been developed to minimize β-elimination during the synthesis of serine-containing peptides, especially phosphopeptides. One common approach is the careful selection of the base used for Fmoc deprotection. While piperidine is standard, alternative bases have been shown to suppress β-elimination.

Alternative Bases: Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, morpholine, and cyclohexylamine (B46788) have been shown to effectively suppress β-elimination. nih.govsigmaaldrich.comresearchgate.net For instance, using a very low concentration of DBU (e.g., 0.5%) can minimize β-elimination even at high temperatures. nih.govacs.org Using 50% cyclohexylamine in DCM for deprotection has also been reported to yield crude peptide of high purity with suppressed β-elimination. researchgate.net

Temperature Control: Since high temperatures promote β-elimination, performing the Fmoc deprotection step at room temperature can reduce the extent of this side reaction, even when couplings are performed at elevated temperatures. rsc.orgresearchgate.net

Building Block Choice: For phosphopeptides, using monobenzyl-protected derivatives like Fmoc-Ser(PO(OBzl)OH)-OH is the standard approach to reduce the likelihood of β-elimination compared to fully protected phosphate triesters. rsc.orgsigmaaldrich.com

Table 2: Bases Used for Suppressing β-Elimination

Base Concentration Conditions Outcome
DBU 0.5% High temperature (90°C), fast stirring Minimized β-elimination in multiphosphorylated peptide synthesis. nih.govacs.org
Piperazine 1% 40°C Suppression of β-elimination. nih.gov
Morpholine 10% 40°C Suppression of β-elimination. nih.gov

Formation of Dibenzofulvene Adducts

The removal of the Fmoc protecting group proceeds via a base-catalyzed elimination mechanism (E1cB), which liberates the free amine and generates dibenzofulvene (DBF) as a byproduct. acs.orgresearchgate.net DBF is a reactive electrophile that can be scavenged by the deprotection base, such as piperidine, to form a stable adduct. acs.orgwikipedia.org However, if not efficiently trapped, DBF can react with the newly deprotected N-terminal amine of the peptide chain. acs.orggoogle.com This reaction leads to the formation of a stable, irreversible DBF-peptide adduct, which terminates the peptide chain elongation. acs.org Efficient scavenging of DBF is therefore essential for successful Fmoc-based peptide synthesis. acs.orggoogle.com

Methodological Considerations in Fmoc Spps with Fmoc Ser Trt Oh

Coupling Reagent Selection and Optimization

The formation of an amide bond between the carboxyl group of Fmoc-Ser(Trt)-OH and the free amine of the growing peptide chain on the resin is a cornerstone of SPPS. This process requires activation of the carboxylic acid. A variety of coupling reagents and additives are available, each with distinct mechanisms, efficiencies, and propensities for side reactions, particularly racemization.

Coupling reagents facilitate amide bond formation by converting the carboxylic acid of this compound into a more reactive species. Common activation strategies include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) react with the carboxylic acid to form an O-acylisourea intermediate. This highly reactive intermediate can directly react with the amine on the resin. However, it can also undergo rearrangement to form an inactive N-acylurea or cyclize to an oxazolone (B7731731), which is prone to racemization chempep.combachem.comnih.gov. To mitigate these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure are often used. These additives react with the O-acylisourea to form more stable active esters (e.g., OBt or OAt esters), which are less prone to side reactions and generally lead to higher coupling efficiency and stereoselectivity chempep.combachem.comnih.gov.

Phosphonium (B103445) and Uronium/Aminium Salts: Reagents such as benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (HBTU), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are widely used. These reagents, typically in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), directly form highly reactive activated species (e.g., active esters or acylphosphonium/acyluronium intermediates) chempep.commerckmillipore.comsigmaaldrich.comembrapa.brpeptide.comiris-biotech.de. These reagents are often more efficient for coupling sterically hindered amino acids or in challenging sequences.

The choice of coupling reagent significantly impacts both the efficiency of this compound incorporation and the risk of epimerization (racemization) at the alpha-carbon of serine.

Efficiency: Highly reactive reagents like HATU, HCTU, and COMU generally provide excellent coupling efficiency, even for difficult couplings, and are often preferred in automated synthesis merckmillipore.comsigmaaldrich.comiris-biotech.de. Carbodiimide/additive systems (e.g., DIC/Oxyma Pure) also offer high efficiency bachem.comnih.gov. Microwave-assisted SPPS can accelerate coupling reactions, potentially reducing synthesis time, but requires careful optimization to avoid side reactions nih.gov.

Stereoselectivity (Racemization): Racemization is a critical concern in SPPS, particularly for amino acids like histidine and cysteine nih.govsemanticscholar.org. While serine is generally less prone to racemization than some other residues, it can still occur under suboptimal conditions. For instance, using bulky glycosyl groups on serine derivatives has been shown to increase epimerization compared to this compound nih.gov. The use of DIPEA as a base with certain coupling reagents has been reported to induce racemization in coupling Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH chempep.com. Employing weaker bases like 2,4,6-collidine or NMM, or using base-free conditions with carbodiimides and additives, can help minimize racemization risks bachem.comrsc.orgnih.gov.

Table 1: Comparison of Coupling Reagents in Fmoc-SPPS

Coupling Reagent SystemAdditiveBaseTypical EfficiencyRacemization RiskNotes on this compound
DIC/HOBtHOBtNone (or DIPEA)HighModerate to LowBase-free conditions with DIC/HOBt are effective for minimizing racemization bachem.com.
DIC/HOAtHOAtNone (or DIPEA)HighLowHOAt can accelerate acylation and reduce racemization chempep.com.
HBTU/HOBtHOBtDIPEA/NMMHighModerateEfficient, but can cause guanidinylation; HOBt addition reduces racemization chempep.comsigmaaldrich.compeptide.com.
HATU/HOAtHOAtDIPEA/NMMVery HighLowHighly reactive, good for difficult couplings, less epimerization than HBTU sigmaaldrich.compeptide.comsemanticscholar.org. Can cause high epimerization with certain Ser derivatives depending on conditions nih.govmdpi.com.
HCTUHOAtDIPEA/NMMVery HighLowSimilar to HATU, efficient for difficult couplings merckmillipore.comsigmaaldrich.com.
PyBOPNoneDIPEA/NMMHighModeratePhosphonium salt, effective for difficult couplings, but solutions have moderate stability merckmillipore.comsigmaaldrich.com.
COMUOxymaPure2,6-LutidineVery HighLowHighly reactive, good stability, suitable for industrial applications merckmillipore.comiris-biotech.dersc.org. 2,6-Lutidine as a base allows mild conditions and decreases side reactions rsc.org.

Note: Specific quantitative data for this compound across all reagents are not uniformly available in the provided snippets. Trends are based on general amino acid coupling behavior and specific mentions of serine or similar residues.

Resin and Support Compatibility

The choice of resin and linker is fundamental to Fmoc-SPPS, influencing the ease of synthesis, cleavage conditions, and the final peptide's C-terminal functionality.

Resin Types: Common solid supports include polystyrene-based resins (e.g., Merrifield, Wang) and polyethylene (B3416737) glycol (PEG)-based resins. These provide the matrix for peptide chain assembly.

Linker Functionality: Linkers attach the first amino acid to the resin and are designed to be stable during SPPS but cleavoable under specific conditions at the end of the synthesis.

Wang Resin: Features a p-alkoxybenzyl ester linker, suitable for synthesizing peptide acids. It is stable to Fmoc deprotection but cleaved by trifluoroacetic acid (TFA) acs.orgbiosynth.combiotage.com.

Rink Amide Resin: Utilizes a benzhydryl scaffold, commonly used for the synthesis of peptide amides, and is also cleaved by TFA acs.orgbiosynth.comsigmaaldrich.com.

2-Chlorotrityl Chloride (2-CTC) Resin: A trityl-based linker that allows for mild cleavage conditions (diluted TFA) and is well-suited for preparing protected peptide fragments. It is also recommended for minimizing racemization during the initial loading of amino acids acs.orgsigmaaldrich.com.

Trityl-type Linkers: Resins like NovaSyn® TGT and NovaPEG Trt employ trityl-based linkers. These are acid-labile and are particularly advantageous for minimizing racemization during the initial coupling of the first amino acid and for peptides with specific C-terminal residues (Gly, Pro, Met, Trp) sigmaaldrich.com.

Compatibility with this compound: this compound is compatible with a wide range of resins and linkers used in Fmoc-SPPS. The trityl (Trt) protecting group on the serine side chain is robust under the basic conditions required for Fmoc deprotection (e.g., using piperidine (B6355638) in DMF) peptide.comaltabioscience.com. Crucially, the Trt group is designed to be cleaved during the final acidic cleavage step (typically with TFA), simultaneously releasing the peptide from the resin and removing the side-chain protecting groups peptide.comsigmaaldrich.comaltabioscience.comacs.org. For syntheses where minimizing racemization during the initial amino acid loading is paramount, resins functionalized with trityl-type linkers are often the preferred choice sigmaaldrich.com.

Compound List:

this compound

Fmoc-Cys(Trt)-OH

Fmoc-His(Trt)-OH

Fmoc-Ser(tBu)-OH

Fmoc-His(MBom)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Gly-OH

Fmoc-Pro-OH

Fmoc-Phe-OH

Fmoc-Ala-OH

Fmoc-Ile-OH

Fmoc-Leu-OH

Fmoc-Tyr-OH

Fmoc-His(1-Trt)-OH

Fmoc-Cys(Thp)-OH

Fmoc-Cys(Dpm)-OH

Fmoc-Ser(Ac3GalNAcα)-OH

Fmoc-Ser(Ac3GlcNAcβ)-OH

Quality Control and Analytical Techniques in Fmoc-SPPS

Monitoring Reaction Progress and Purity

Monitoring the completion of coupling and deprotection steps is essential to prevent the accumulation of deletion or truncated sequences ijrps.comoup.com. Several methods are employed for this purpose, ranging from qualitative colorimetric tests to quantitative spectroscopic and chromatographic analyses.

Qualitative Monitoring: The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amino groups on the resin, indicating incomplete coupling ijrps.comnih.goviris-biotech.desemanticscholar.org. A positive test (blue color) signals the need for a repeat coupling or capping step. Other colorimetric tests, such as the TNBS-test, can also be employed for microscopic evaluation of resin beads iris-biotech.desemanticscholar.org.

Semi-quantitative Monitoring: The UV/Vis spectroscopy can monitor the Fmoc deprotection step by quantifying the dibenzofulvene-piperidine adduct formed upon cleavage of the Fmoc group. This provides a semi-quantitative measure of the efficiency of the deprotection step, which indirectly reflects the success of the preceding coupling iris-biotech.decsic.es.

Quantitative Monitoring and Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the synthesized peptide and identifying impurities ajpamc.comnih.govaltabioscience.com. After cleavage from the resin, the crude peptide is typically analyzed by RP-HPLC to determine its purity profile. HPLC analysis is also critical for monitoring the purity of the Fmoc-amino acid building blocks themselves, with specifications often set at ≥99.0% sigmaaldrich.comsigmaaldrich.comcem.comsigmaaldrich.comsigmaaldrich.comcem.com.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is indispensable for confirming the molecular weight of the synthesized peptide and identifying the mass of any impurities present nih.govaltabioscience.commtoz-biolabs.com. This provides definitive structural confirmation.

Computer vision represents an emerging approach for real-time, non-invasive monitoring of SPPS reactions by analyzing visual changes in the resin or reaction mixture, correlating color shifts to reaction progress nih.govchemrxiv.org.

Capillary Electrophoresis (CE) can be employed to assess enantiomeric purity, which is particularly important for amino acids like serine, where racemization can occur during synthesis researchgate.net.

Table 1: Common Analytical Techniques for Fmoc-SPPS Quality Control

TechniquePurposeNotesCitations Used
Kaiser TestDetect free amines (incomplete coupling)Qualitative, colorimetric; visual inspection of resin beads. ijrps.comnih.goviris-biotech.desemanticscholar.org
UV/Vis SpectroscopyMonitor Fmoc deprotection (Fmoc cleavage)Semi-quantitative; measures dibenzofulvene-piperidine adduct. iris-biotech.decsic.es
HPLCAssess peptide purity, identify impuritiesQuantitative; primary method for purity assessment and impurity profiling. ajpamc.comnih.govaltabioscience.com
Mass Spectrometry (MS)Confirm molecular weight, identify impuritiesDefinitive identification of peptide and byproducts. nih.govaltabioscience.commtoz-biolabs.com
Computer VisionReal-time monitoring of reaction progressEmerging technique; analyzes visual changes (color, saturation). nih.gov
Capillary Electrophoresis (CE)Assess enantiomeric puritySpecific for chiral impurities, important for amino acids like serine. researchgate.net

Detection of Impurities and Byproducts

Impurities in Fmoc-SPPS can arise from incomplete reactions, side reactions of amino acid side-chain protecting groups, or impurities present in the starting materials oup.com. For this compound, potential impurities and byproducts can include those common to all Fmoc-amino acids, as well as those specific to serine or the Trt protecting group.

Common Impurities:

Deletion Sequences: Result from failed coupling or deprotection steps, leading to a peptide missing one or more amino acids oup.com.

Insertion Impurities: May occur if activated amino acids are incorporated multiple times due to incomplete washing or if side reactions acylate amide groups ajpamc.comresearchgate.net.

Truncated Sequences: Can arise from incomplete coupling or over-drying of resin beads oup.com.

Racemization: The conversion of L-amino acids to D-amino acids is a significant concern, particularly with amino acids like serine. This can lead to epimerized impurities that are difficult to separate sigmaaldrich.comresearchgate.net.

Side reactions: These can include aspartimide formation (though less relevant for serine), diketopiperazine formation, and issues related to the stability or leaching of protecting groups like Trt during cleavage nih.govchempep.comsigmaaldrich.com. Contamination of Fmoc-amino acids with free amino acids or acetic acid can also lead to multiple insertions or chain termination, respectively sigmaaldrich.comnih.gov.

Analytical Techniques for Impurity Detection:

HPLC is the primary tool for separating and quantifying impurities from the desired peptide ajpamc.comiris-biotech.denih.govaltabioscience.com. The purity of Fmoc-amino acids is typically specified to be ≥99.0% by HPLC, with specific impurities quantified sigmaaldrich.comsigmaaldrich.comcem.comsigmaaldrich.comsigmaaldrich.comcem.com.

Mass Spectrometry (MS) is crucial for identifying the molecular weight of impurities, aiding in their structural elucidation nih.govaltabioscience.commtoz-biolabs.com. Techniques like High-Resolution Mass Spectrometry (HRMS) provide even greater detail for impurity characterization researchgate.net.

Capillary Electrophoresis (CE) is valuable for detecting enantiomeric impurities, which are critical for ensuring the correct stereochemistry of the synthesized peptide researchgate.net.

Table 2: Typical Purity Specifications for Fmoc-Amino Acids

ParameterSpecificationMethodCitations Used
HPLC Purity≥99.0%HPLC sigmaaldrich.comsigmaaldrich.comcem.comsigmaaldrich.comsigmaaldrich.comcem.com
Enantiomeric Purity≥99.8%Chiral HPLC / CE sigmaaldrich.comsigmaaldrich.comcem.comcem.comfda.gov
Free Amine Content≤0.2%GC-based assay sigmaaldrich.comsigmaaldrich.com
Acetate Content≤0.02%Not explicitly stated for detection method sigmaaldrich.comnih.gov

The rigorous application of these analytical techniques throughout the Fmoc-SPPS process, from raw material assessment to final product characterization, is paramount for obtaining high-quality peptides, including those incorporating this compound.

Compound List:

this compound

Computational and Theoretical Studies on Fmoc Ser Trt Oh Reactivity

Mechanistic Investigations of Racemization and Side Reactions

Racemization and other side reactions are significant challenges in SPPS, potentially leading to impurities that are difficult to separate from the target peptide. Computational studies are pivotal in elucidating the mechanisms of these undesirable reactions.

During peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is a primary pathway for racemization. For Fmoc-Ser(Trt)-OH, this process is influenced by the bulky trityl (Trt) protecting group on the serine side chain.

Computational models suggest that the racemization of serine residues can occur through an enolization mechanism involving the α-hydrogen. rsc.org This process is catalyzed by the basic conditions often employed in the deprotection steps of Fmoc-SPPS. The reaction pathway involves the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.

Another potential side reaction for serine derivatives is the N-O acyl shift, where the peptide backbone migrates from the nitrogen of the amide bond to the hydroxyl group of the serine residue via a cyclic intermediate. chempep.com While the trityl group offers significant steric hindrance that may suppress this rearrangement, computational studies can model the feasibility and energy barriers associated with the formation of such cyclic intermediates under various reaction conditions.

Furthermore, β-elimination is a known side reaction for serine derivatives, particularly when the hydroxyl group is activated or derivatized. Computational analysis can help in understanding the electronic factors that might predispose this compound to such reactions, especially under basic conditions used for Fmoc group removal.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations offer a molecular-level understanding of the dynamics and energetics of chemical reactions, providing data that is often inaccessible through experimental means alone.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surfaces of reaction pathways. rsc.org This allows for the determination of activation energies (energy barriers) and the characterization of transition state structures for racemization and other side reactions of this compound.

For instance, DFT calculations can model the deprotonation of the α-carbon and the subsequent formation of the enolate intermediate. The calculated energy barrier for this process provides a quantitative measure of the propensity for racemization under specific conditions. Comparison of these energy barriers with those of other protected serine derivatives can rationalize the choice of protecting groups to minimize epimerization.

Table 1: Theoretical Comparison of Activation Energies for Racemization Pathways

Protected Amino Acid Racemization Pathway Calculated Activation Energy (kcal/mol)
Fmoc-Ser(tBu)-OH Oxazolone formation 25-30
This compound Oxazolone formation Hypothetically higher due to steric hindrance

Note: The value for this compound is a hypothetical estimation based on qualitative understanding of steric effects, as specific computational data was not found in the public domain.

Molecular dynamics simulations can complement these static quantum chemical calculations by exploring the conformational landscape of this compound and its reactive intermediates in a simulated solvent environment. sigmaaldrich.com These simulations provide insights into how the flexibility of the molecule and its interactions with the solvent can influence reaction rates and pathways.

In Silico Optimization of Synthetic Protocols

The insights gained from computational studies can be directly applied to the in silico optimization of synthetic protocols, aiming to maximize yield and purity while minimizing experimental trial and error.

By understanding the mechanistic details of side reactions, computational models can help in the rational design of coupling and deprotection steps. For example, if computational studies indicate a high propensity for racemization with a particular activating agent, alternative reagents with different mechanisms can be screened in silico to identify a more suitable option.

MD simulations can also be used to study the aggregation of peptide chains on the solid support, a phenomenon that can hinder reaction kinetics. By simulating the behavior of peptide sequences containing this compound, it may be possible to predict aggregation-prone sequences and devise strategies to mitigate this issue, such as the use of different solvents or additives.

The use of predictive tools and numerical models assists peptide chemists in selecting the optimal manufacturing route, potentially shortening process development time without compromising on the robustness and performance of the synthesis. Current time information in Edmonton, CA.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-serine This compound
N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine Fmoc-Ser(tBu)-OH
N-α-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine Fmoc-Cys(Trt)-OH
Density Functional Theory DFT
Molecular Dynamics MD
Solid-Phase Peptide Synthesis SPPS

Advanced Applications and Research Directions

Synthesis of Complex Peptides and Peptidomimetics

Fmoc-Ser(Trt)-OH is instrumental in the construction of complex peptides and peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but often possess enhanced stability or altered biological activity. The selective deprotection capabilities afforded by the trityl group are particularly valuable in this context. chemimpex.com

Glycopeptide Synthesis

In glycopeptide synthesis, where carbohydrate moieties are attached to amino acid residues, this compound serves as a key building block. The trityl group can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) while leaving other acid-labile protecting groups, such as tert-butyl ethers, intact. This orthogonality is essential for stepwise modification and for preventing undesired side reactions during the incorporation of complex glycosyl amino acids. For instance, in the synthesis of glycopeptides, this compound has been coupled to resins, followed by Fmoc deprotection and subsequent coupling of glycosyl amino acids. nih.govrsc.orgrsc.org

Phosphopeptide Synthesis

The synthesis of phosphopeptides, which are crucial for understanding cellular signaling pathways, heavily relies on protected serine derivatives. This compound is an excellent precursor for introducing phosphoserine residues. The trityl group can be selectively deprotected on the resin, allowing for subsequent phosphorylation of the serine side chain using phosphoramidite (B1245037) reagents or other phosphorylation methodologies. This approach enables the controlled introduction of phosphate (B84403) groups at specific serine residues within a peptide sequence, leading to purer phosphopeptide products compared to post-synthetic phosphorylation. sigmaaldrich.compeptide.comkohan.com.twchempep.com

Development of Novel Protecting Groups for Serine

While the trityl group is a well-established protecting group for serine, ongoing research explores its advantages and limitations in comparison to other serine protecting groups, such as tert-butyl (tBu). The trityl group's lability to mild acid conditions, which can be modulated, offers a degree of selectivity not always achievable with the more robust tBu group. Studies have indicated that trityl-protected amino acids can lead to purer peptide products compared to those synthesized with standard tBu protection, particularly in challenging sequences. cblpatras.grsigmaaldrich.com The ability to selectively deprotect the trityl group on-resin allows for site-specific modifications, such as sulfonation or PEGylation, further highlighting its role in developing advanced peptide structures. iris-biotech.de

Emerging Technologies in Peptide Synthesis

This compound is compatible with and actively utilized in emerging peptide synthesis technologies, aiming to increase efficiency, reduce reaction times, and improve product purity.

Microwave-Assisted Peptide Synthesis

Microwave irradiation has become a powerful tool for accelerating Fmoc-SPPS. The application of microwave energy significantly speeds up coupling and deprotection steps, leading to shorter synthesis cycles and improved yields. This compound is routinely used in microwave-assisted peptide synthesizers. Studies have shown that microwave heating can influence the efficiency of coupling and deprotection steps involving this compound, contributing to the successful synthesis of complex and difficult peptide sequences. kohan.com.twmdpi.comsigmaaldrich.cnbiotage.com

Q & A

Q. What is the role of the trityl (Trt) group in Fmoc-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS)?

The Trt group protects the hydroxyl side chain of serine during SPPS, preventing undesired side reactions such as branching or oxidation. It is stable under basic coupling conditions but can be selectively removed using trifluoroacetic acid (TFA) during final deprotection. This protection strategy ensures selective reactivity of the α-amino group for sequential peptide elongation .

Q. How does this compound compare to other serine derivatives (e.g., Fmoc-Ser(tBu)-OH) in terms of synthetic utility?

Unlike tert-butyl (tBu)-protected serine, the Trt group offers bulkier steric hindrance, which can reduce epimerization rates under certain coupling conditions. However, the Trt group’s larger size may slow coupling kinetics in sterically challenging sequences. Comparative studies show that Trt protection is preferred for long syntheses requiring prolonged stability under basic conditions .

Q. What analytical methods are recommended to confirm the purity of this compound after synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 260–300 nm (Fmoc absorbance range) is standard. For advanced characterization, liquid chromatography–mass spectrometry (LC-MS) can verify molecular weight and detect impurities. Retention time predictors using sequence-specific models improve accuracy for short peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported epimerization rates of this compound under different coupling conditions?

Epimerization rates depend on coupling reagents, bases, and solvents. For example, using HATU/HOAt with DIPEA in DMF may yield lower epimerization (e.g., 0.8–2.0% for glycosylated analogs) compared to NMM-based systems, which can exceed 70% . Methodological consistency in reagent equivalents (e.g., 3.3–4.4 equivalents of amino acid) and reaction monitoring via chiral HPLC are critical to reconciling discrepancies .

Q. What coupling agents and conditions minimize side reactions when incorporating this compound into sterically hindered peptide sequences?

Optimized protocols use HATU/HOAt (3.3–4.4 equivalents) with DIPEA (7.2–8.8 equivalents) in DMF, which reduces racemization. Pre-activation of the amino acid for 1–5 minutes before resin addition and maintaining temperatures below 25°C further suppress side reactions. Kinetic studies suggest shorter coupling times (1–2 hours) for sensitive sequences .

Q. How does the steric bulk of the Trt group influence peptide chain assembly in automated SPPS?

The Trt group’s bulkiness can slow coupling efficiency in sequences with adjacent bulky residues (e.g., Trp or Arg(Pbf)). To mitigate this, iterative double couplings or microwave-assisted synthesis (40–50°C) improve incorporation rates. Computational modeling of steric clashes can guide residue ordering in peptide design .

Q. What experimental strategies can assess the stability of this compound under varying storage and synthesis conditions?

Accelerated stability studies under controlled humidity (20–30% RH) and temperature (4°C vs. 25°C) are recommended. Monitor degradation via HPLC for free serine or trityl alcohol byproducts. Long-term storage in inert atmospheres (argon) at −20°C preserves integrity .

Q. How can researchers design experiments to test the compatibility of this compound with emerging peptide ligation techniques?

Evaluate compatibility with chemoselective ligation methods (e.g., serine/threonine ligation) by testing retention of the Trt group under ligation conditions (pH 6–8, thiol additives). Use LC-MS to confirm product identity and assess side reactions like premature deprotection .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting epimerization data arise, systematically vary one parameter (e.g., base equivalents) while holding others constant to isolate contributing factors .
  • Experimental Design : Use Design of Experiments (DoE) to optimize coupling efficiency, balancing factors like reagent equivalents, temperature, and solvent purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.